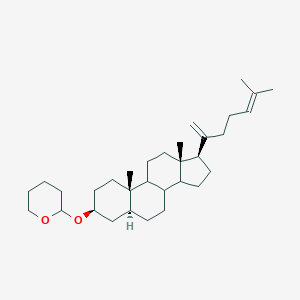
3-Tetrahydropyranyloxycholesta-20(21),24-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Tetrahydropyranyloxycholesta-20(21),24-diene, commonly referred to as THP-cholesterol, is a synthetic derivative of cholesterol that has been widely used in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool for studying various biological processes. In
Wirkmechanismus
The mechanism of action of THP-cholesterol involves its ability to mimic the structure and properties of cholesterol. THP-cholesterol can be incorporated into cellular membranes and interact with various membrane-associated proteins, leading to changes in membrane structure and function. THP-cholesterol can also modulate the activity of enzymes and transcription factors involved in cholesterol metabolism and transport.
Biochemical and Physiological Effects:
THP-cholesterol has been shown to have a wide range of biochemical and physiological effects. This compound can modulate the activity of various enzymes and transcription factors involved in cholesterol metabolism and transport, leading to changes in cellular and organismal physiology. THP-cholesterol has also been shown to affect lipid droplet formation and lipid metabolism in adipocytes, suggesting a potential role in the regulation of adipose tissue function.
Vorteile Und Einschränkungen Für Laborexperimente
THP-cholesterol has several advantages for use in lab experiments. This compound is stable and easy to handle, making it a reliable tool for studying various biological processes. THP-cholesterol is also highly selective for cholesterol-related processes, allowing researchers to investigate specific aspects of cholesterol metabolism and transport. However, THP-cholesterol has some limitations, including the potential for off-target effects and the need for careful control of experimental conditions to avoid interference from endogenous cholesterol.
Zukünftige Richtungen
There are several future directions for research involving THP-cholesterol. One area of interest is the role of THP-cholesterol in the regulation of adipose tissue function and the development of metabolic disorders such as obesity and diabetes. Another area of interest is the use of THP-cholesterol as a tool for investigating the mechanisms underlying cholesterol transport and metabolism in various tissues and cell types. Additionally, the development of new synthetic derivatives of THP-cholesterol may provide new insights into the role of cholesterol in biological processes and disease pathogenesis.
Conclusion:
In conclusion, THP-cholesterol is a valuable tool for studying various biological processes, particularly in the field of lipid metabolism. This compound has a unique structure and properties that make it highly selective for cholesterol-related processes. THP-cholesterol has several advantages for use in lab experiments, including stability and selectivity, but also has some limitations that must be carefully considered. Future research involving THP-cholesterol has the potential to provide new insights into the role of cholesterol in biological processes and disease pathogenesis.
Synthesemethoden
THP-cholesterol can be synthesized through a multi-step process that involves the protection of the hydroxyl groups of cholesterol with tetrahydropyranyl (THP) groups, followed by the selective removal of the THP groups at the C-3 position. This process results in the formation of THP-cholesterol, which can be purified through various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
THP-cholesterol has been widely used in scientific research, particularly in the field of lipid metabolism. This compound has been used to study the role of cholesterol in various biological processes, including membrane structure and function, signal transduction, and gene regulation. THP-cholesterol has also been used to investigate the mechanisms underlying cholesterol transport and metabolism, as well as the effects of cholesterol on cellular and organismal physiology.
Eigenschaften
CAS-Nummer |
127650-85-5 |
|---|---|
Produktname |
3-Tetrahydropyranyloxycholesta-20(21),24-diene |
Molekularformel |
C₉H₁₈N₂OS · 1/2(C₄H₄O₄) |
Molekulargewicht |
468.8 g/mol |
IUPAC-Name |
2-[[(3S,5S,10S,13S,17R)-10,13-dimethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane |
InChI |
InChI=1S/C32H52O2/c1-22(2)9-8-10-23(3)27-14-15-28-26-13-12-24-21-25(34-30-11-6-7-20-33-30)16-18-31(24,4)29(26)17-19-32(27,28)5/h9,24-30H,3,6-8,10-21H2,1-2,4-5H3/t24-,25-,26?,27+,28?,29?,30?,31-,32+/m0/s1 |
InChI-Schlüssel |
NPWRWCGQPFJMES-LHMUKULBSA-N |
Isomerische SMILES |
CC(=CCCC(=C)[C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC5CCCCO5)C)C)C |
SMILES |
CC(=CCCC(=C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |
Kanonische SMILES |
CC(=CCCC(=C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5CCCCO5)C)C)C |
Synonyme |
3 beta-tetrahydropyranyloxy-5 alpha-cholesta-20(21),24-diene 3-tetrahydropyranyloxycholesta-20(21),24-diene THP-cholestadiene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
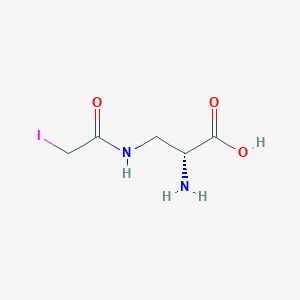
![2-(3,5-dimethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237297.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3-propoxybenzamide](/img/structure/B237305.png)
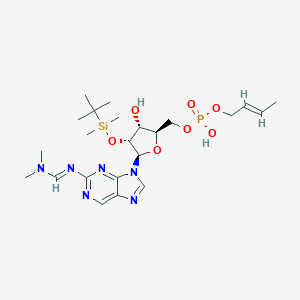
![3-ethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237314.png)
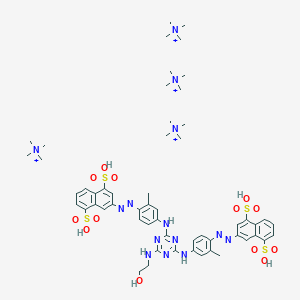

![2-(2-methylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B237329.png)
![2-[(3aS,5Z,9Z,12aR)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol](/img/structure/B237333.png)
![3-Bromo-n-[(1-ethyl-2-hydroxy-5-oxopyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B237346.png)
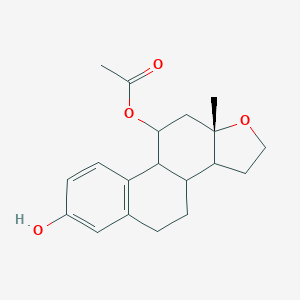
![2-[4,5-Dihydroxy-6-[5-hydroxy-4-[5-hydroxy-6-(hydroxymethyl)-3,4-bis[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl]oxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B237367.png)
![4-hydroxy-3-(1-hydroxy-4-methylpent-3-enyl)-7-methoxy-2,3,8-trimethyl-2H-benzo[g][1]benzofuran-6,9-dione](/img/structure/B237386.png)